molecular formula C24H51N B14804091 Tetracosan-1-amine

Tetracosan-1-amine

Cat. No.: B14804091
M. Wt: 353.7 g/mol
InChI Key: QHKIWQPIFXRUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracosan-1-amine is a long-chain primary amine with the chemical formula C24H51N It is derived from tetracosane, a saturated hydrocarbon with 24 carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracosan-1-amine can be synthesized through several methods. One common approach is the reduction of tetracosan-1-nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. Another method involves the reaction of tetracosan-1-ol with ammonia in the presence of a dehydrating agent like phosphorus pentoxide.

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic hydrogenation of tetracosan-1-nitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst to achieve the desired reduction. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetracosan-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tetracosan-1-imine or further to tetracosanoic acid.

    Reduction: It can be reduced to form tetracosane.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Tetracosan-1-imine, tetracosanoic acid.

    Reduction: Tetracosane.

    Substitution: Various substituted tetracosan derivatives depending on the reagents used.

Scientific Research Applications

24-Nitrotetracosan-1-amine is a long-chain primary amine featuring a nitro group at the 24th carbon position on its tetracosane backbone, with the chemical formula C24H51NC_{24}H_{51}N. It belongs to the aliphatic amines, a class of compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecule's structure, combining a long hydrocarbon chain and a nitro group, gives it unique properties affecting its reactivity and biological activity. This compound is intended for research purposes only and is not designed for therapeutic or veterinary applications.

Chemical Reactivity

The reactivity of 24-nitrothis compound stems from its functional groups. As a primary amine, it can undergo several reactions:

  • Acylation Primary amines react with acylating agents to form amides.
  • Alkylation Amines can be alkylated to form secondary and tertiary amines, and quaternary ammonium salts.
  • Salt Formation Amines react with acids to form ammonium salts.
  • Imine Formation Amines react with aldehydes and ketones to form imines (Schiff bases).
  • Diazotization Primary aliphatic amines can react with nitrous acid to yield diazonium salts, which are typically unstable and decompose to produce nitrogen gas and carbocations.

Potential Biological Activities

Primary amines such as 24-nitrothis compound exhibit biological activities, potentially acting as neurotransmitters or precursors for bioactive molecules. The nitro group can modify these activities, influencing:

  • Receptor Binding The nitro group can alter the affinity and selectivity of the amine for biological receptors.
  • Enzyme Inhibition The compound may act as an enzyme inhibitor, affecting metabolic pathways.
  • Membrane Interactions The long hydrocarbon chain can influence interactions with cell membranes, affecting drug transport and bioavailability.
  • Antimicrobial Activity Some long-chain amines exhibit antimicrobial properties.

Applications

24-Nitrothis compound's properties make it suitable for various applications:

  • Pharmaceutical Research As a building block for synthesizing drug candidates.
  • Agrochemicals In the development of new pesticides or herbicides.
  • Materials Science As a component in polymers, surfactants, or coatings.
  • Dye-Sensitized Solar Cells Novel zinc-porphyrin derivatives bearing C24-containing amide groups for potential use in dye-sensitized solar cells (DSSCs) have been synthesized and investigated .

Interactions with Other Molecules

Studies on the interactions of 24-nitrothis compound with other molecules are crucial for understanding its reactivity and biological effects:

  • Lipid Interactions Examining how it interacts with lipids in biological membranes.
  • Protein Binding Identifying proteins that bind to this compound.
  • Small Molecule Interactions Investigating its interactions with other small molecules, such as drugs or metabolites.

Structural Comparison

24-Nitrothis compound's long carbon chain and nitro group distinguish it from other compounds. This structure may impart specific biological activities and reactivities not observed in shorter-chain analogs or those without nitro substitutions.

Structural Comparison of Related Compounds

Compound NameStructure TypeUnique Features
HexadecylaminePrimary AmineShorter carbon chain; used in surfactants
DodecylaminePrimary AmineMedium-length chain; antimicrobial properties
OctadecylaminePrimary AmineLonger chain; used in polymers
24-NitrododecanamideAmideContains a nitro group; potential drug candidate
Stearamidopropyl dimethylamineQuaternary AmineCationic nature; used in hair care products

Mechanism of Action

The mechanism by which tetracosan-1-amine exerts its effects depends on its interactions with molecular targets. In biological systems, it can interact with cell membranes, influencing membrane fluidity and permeability. It may also interact with specific receptors or enzymes, modulating their activity. The exact pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Tetracosane: A saturated hydrocarbon with 24 carbon atoms, lacking the amine group.

    Tetracosan-1-ol: A long-chain alcohol with a hydroxyl group instead of an amine group.

    Tetracosanoic acid: A long-chain fatty acid with a carboxyl group.

Uniqueness

Tetracosan-1-amine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological interactions compared to its analogs. This makes it valuable for specific applications where the amine functionality is required.

Properties

Molecular Formula

C24H51N

Molecular Weight

353.7 g/mol

IUPAC Name

tetracosan-1-amine

InChI

InChI=1S/C24H51N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h2-25H2,1H3

InChI Key

QHKIWQPIFXRUOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCN

Origin of Product

United States

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